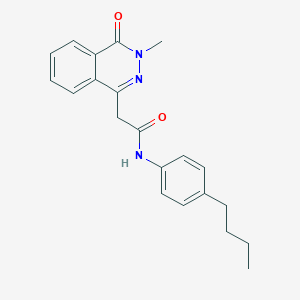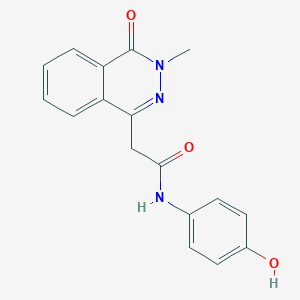
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as HMB, is a metabolite of the amino acid leucine. HMB has gained attention in the scientific community due to its potential benefits in muscle growth and physical performance.
Wirkmechanismus
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one works by activating the mTOR signaling pathway, which is responsible for muscle protein synthesis. It also reduces the breakdown of muscle protein by inhibiting the ubiquitin-proteasome pathway. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to increase the number of satellite cells, which are responsible for muscle repair and growth.
Biochemical and Physiological Effects:
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to increase muscle protein synthesis by up to 70%. It also reduces muscle damage and inflammation, which can lead to faster recovery times. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to improve muscle strength and endurance, as well as increase lean body mass and reduce body fat.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its ability to increase muscle protein synthesis and reduce muscle damage. However, there are limitations to its use, including the need for high doses to see significant effects and the potential for individual variability in response.
Zukünftige Richtungen
There are several future directions for 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one research, including studying its potential benefits in reducing muscle wasting in aging populations and those with muscle-wasting diseases. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may also have potential benefits in improving immune function and reducing inflammation. Additionally, further research is needed to determine the optimal dosing and timing of 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one supplementation for maximal benefits.
In conclusion, 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has gained attention in the scientific community for its potential benefits in muscle growth and physical performance. Its mechanism of action involves activating the mTOR signaling pathway and reducing muscle protein breakdown. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle strength and endurance. While there are limitations to its use, there are also several future directions for 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one research.
Synthesemethoden
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized from leucine in the liver or through chemical synthesis in the laboratory. The chemical synthesis involves the reaction of 2-ketoisocaproate with acetoacetate to produce 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential benefits in muscle growth and physical performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle strength and endurance. 3-hydroxy-5-methyl-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential benefits in reducing muscle wasting in aging populations and those with muscle-wasting diseases.
Eigenschaften
Molekularformel |
C19H17NO3 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
3-hydroxy-5-methyl-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H17NO3/c1-13-7-10-17-16(11-13)19(23,18(22)20-17)12-15(21)9-8-14-5-3-2-4-6-14/h2-11,23H,12H2,1H3,(H,20,22)/b9-8- |
InChI-Schlüssel |
XSNAUVBEJVFEBA-HJWRWDBZSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)/C=C\C3=CC=CC=C3)O |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C=CC3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C=CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)


![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)